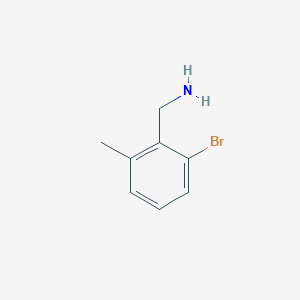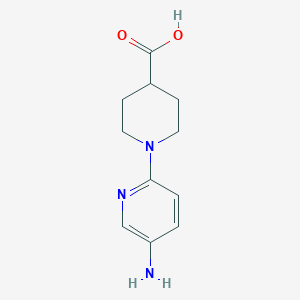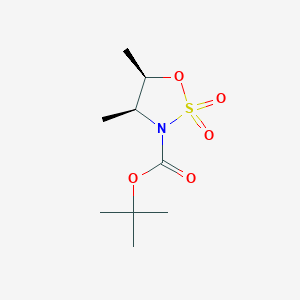
(4S,5R)-tert-Butyl 4,5-dimethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5R)-tert-Butyl 4,5-dimethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is a complex organic compound that belongs to the class of oxathiazolidines This compound is characterized by its unique structural features, including a tert-butyl group, two methyl groups, and a 1,2,3-oxathiazolidine ring with a carboxylate group and two dioxide groups
Méthodes De Préparation
The synthesis of (4S,5R)-tert-Butyl 4,5-dimethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of tert-butyl 4,5-dimethyl-1,2,3-oxathiazolidine-3-carboxylate with an oxidizing agent to introduce the dioxide groups. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include optimization of reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
(4S,5R)-tert-Butyl 4,5-dimethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced to remove the dioxide groups, yielding different derivatives.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(4S,5R)-tert-Butyl 4,5-dimethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4S,5R)-tert-Butyl 4,5-dimethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and reactions. The exact molecular targets and pathways depend on the context of its use, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar compounds to (4S,5R)-tert-Butyl 4,5-dimethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide include other oxathiazolidines and related sulfur-containing heterocycles These compounds share structural similarities but differ in their functional groups and reactivity
References
- Reaction rate constant - Wikipedia
- Double replacement reactions - Khan Academy
- Engineering MOF/Carbon Nitride Heterojunctions for Effective Dual …
- Simulating Experiments with the COMSOL Application …
- Research progress and clinical application of stimuli …
- Mechanism of action - Wikipedia
- Sulfur compounds - Wikipedia
Propriétés
Formule moléculaire |
C9H17NO5S |
|---|---|
Poids moléculaire |
251.30 g/mol |
Nom IUPAC |
tert-butyl (4S,5R)-4,5-dimethyl-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C9H17NO5S/c1-6-7(2)15-16(12,13)10(6)8(11)14-9(3,4)5/h6-7H,1-5H3/t6-,7+/m0/s1 |
Clé InChI |
DFHZSSNBXABYPY-NKWVEPMBSA-N |
SMILES isomérique |
C[C@H]1[C@H](OS(=O)(=O)N1C(=O)OC(C)(C)C)C |
SMILES canonique |
CC1C(OS(=O)(=O)N1C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


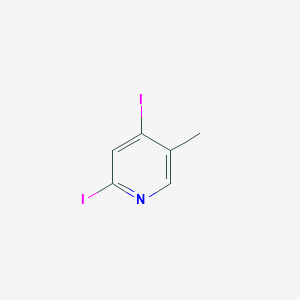
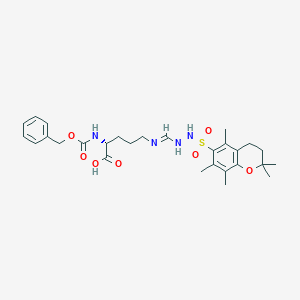
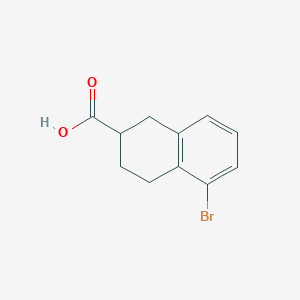
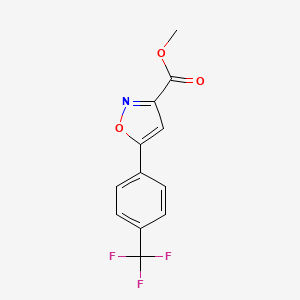
![2-Amino-7-(methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12966111.png)

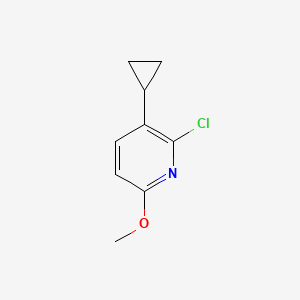
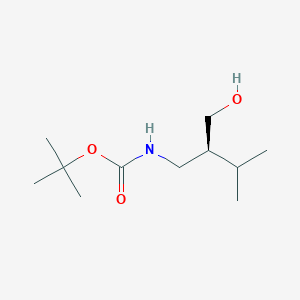
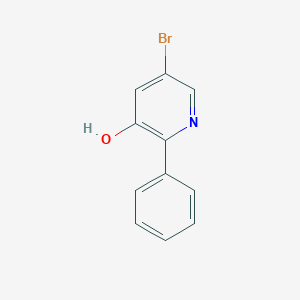

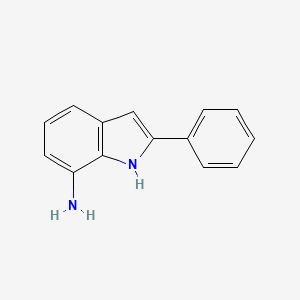
![2-Bromo-6,7-dichlorobenzo[d]thiazole](/img/structure/B12966139.png)
